
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is a complex organic compound with the molecular formula C13H10ClIN2O. This compound is notable for its unique structure, which includes an amino group, a chloro substituent, an iodophenyl group, and a methyl group attached to the benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- typically involves multiple steps, including chlorination, iodination, and methylation reactions. One common method involves using 2-amino-N, 3-dimethylbenzamide as a reaction substrate, with trifluoroacetyl iodobenzene as a catalyst and magnesium chloride as a chlorine source. The reaction is carried out in a solvent at temperatures between 25 and 40°C for 2 to 6 hours. The product is then subjected to alkalization, cooling, suction filtration, and drying to obtain the final compound .
Industrial Production Methods
For industrial production, the process is scaled up with considerations for atom economy and environmental friendliness. The use of magnesium chloride is preferred due to its green and economical properties. The reaction conditions are optimized to ensure high yield and selectivity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N-(2-iodophenyl)benzamide: Similar structure but lacks the methyl group.
2-amino-5-chloro-N-(2-bromophenyl)-N-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
2-amino-5-chloro-N-(2-fluorophenyl)-N-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
Properties
CAS No. |
826991-75-7 |
|---|---|
Molecular Formula |
C14H12ClIN2O |
Molecular Weight |
386.61 g/mol |
IUPAC Name |
2-amino-5-chloro-N-(2-iodophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H12ClIN2O/c1-18(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)17/h2-8H,17H2,1H3 |
InChI Key |
LIMVGIROHXCRNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


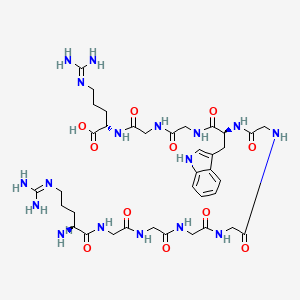
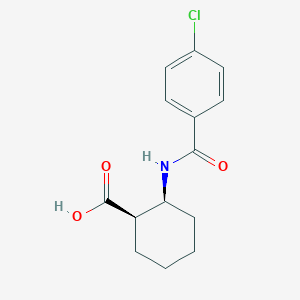
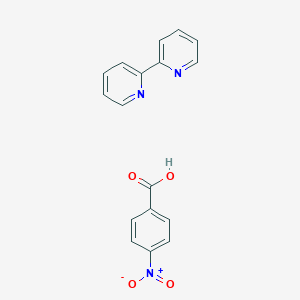
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)

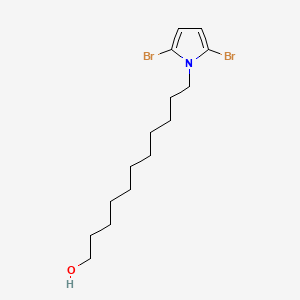
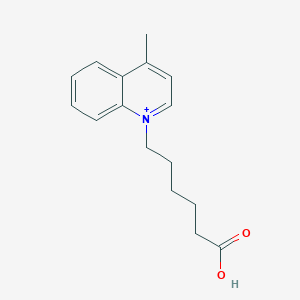
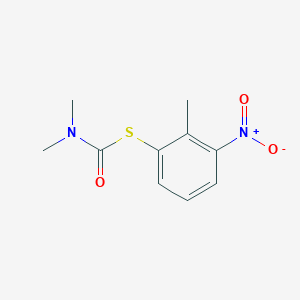

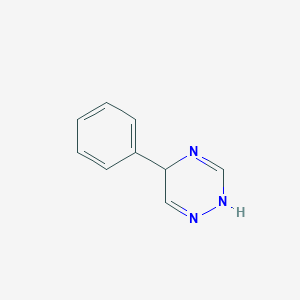
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)
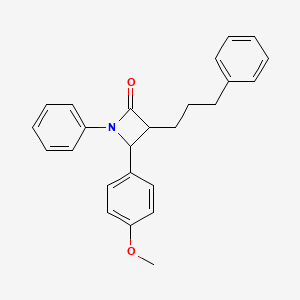
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
